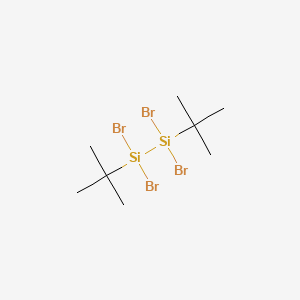![molecular formula C19H37O6PS2 B12555935 ({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid CAS No. 190517-76-1](/img/structure/B12555935.png)
({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid: is a complex organophosphorus compound. It is known for its unique structure, which includes both phosphorothioyl and sulfanyl groups. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid typically involves the reaction of 2-ethylhexanol with phosphorus trichloride, followed by the introduction of sulfur and propanedioic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine oxide.
Substitution: The compound can participate in substitution reactions, where the 2-ethylhexyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters, which are important intermediates in the synthesis of various chemicals.
Biology: In biological research, the compound is used to study enzyme mechanisms and as a probe for investigating the role of phosphorus and sulfur in biological systems.
Industry: In industrial applications, the compound is used as an additive in lubricants and as a stabilizer in plastics and polymers.
Wirkmechanismus
The mechanism by which ({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid exerts its effects involves the interaction of its phosphorothioyl and sulfanyl groups with various molecular targets. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular signaling processes. The compound’s unique structure allows it to engage in multiple types of chemical reactions, making it a versatile tool in both research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
- Dibutyl [[bis[(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate
- Bis(2-ethylhexyl)phosphinic acid
- Bis(2-ethylhexyl) phosphate
Comparison:
- Dibutyl [[bis[(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate: Similar in structure but with different ester groups, leading to variations in reactivity and applications.
- Bis(2-ethylhexyl)phosphinic acid: Lacks the sulfanyl group, which affects its chemical behavior and potential uses.
- Bis(2-ethylhexyl) phosphate: Contains a phosphate group instead of phosphorothioyl, resulting in different chemical properties and applications.
Uniqueness: The presence of both phosphorothioyl and sulfanyl groups in ({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid makes it unique among similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility in various applications.
Eigenschaften
CAS-Nummer |
190517-76-1 |
|---|---|
Molekularformel |
C19H37O6PS2 |
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
2-[bis(2-ethylhexoxy)phosphinothioylsulfanyl]propanedioic acid |
InChI |
InChI=1S/C19H37O6PS2/c1-5-9-11-15(7-3)13-24-26(27,28-17(18(20)21)19(22)23)25-14-16(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3,(H,20,21)(H,22,23) |
InChI-Schlüssel |
DJHCVFUHGXEMNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COP(=S)(OCC(CC)CCCC)SC(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


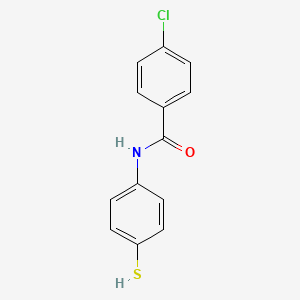



![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
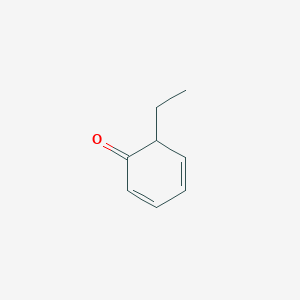
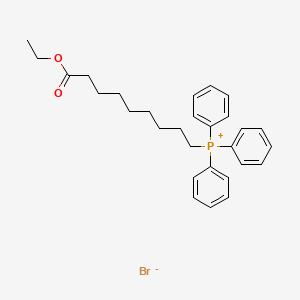
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![1H-Thiopyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B12555928.png)
![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)
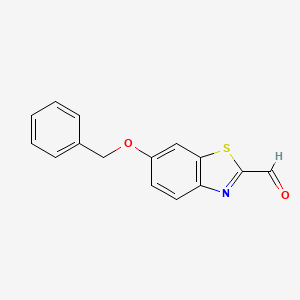
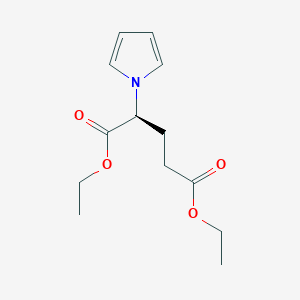
![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)
